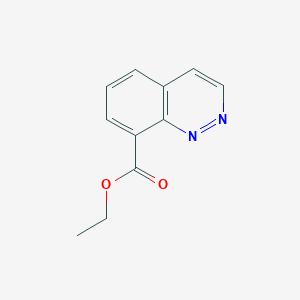

Ethyl cinnoline-8-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl cinnoline-8-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl cinnoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the cinnoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve selectivity .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functional Group Interconversion

Ethyl carboxylate groups in analogous quinoline derivatives (e.g., ethyl 7-ethoxyquinoline-8-carboxylate and ethyl 4-chloro-8-phenylquinoline-3-carboxylate) undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:

-

Acidic hydrolysis of ethyl 3,7-dichloroquinoline-8-carboxylate generates the corresponding carboxylic acid (3,7-dichloroquinoline-8-carboxylic acid) .

-

Basic conditions (e.g., K2CO3) can facilitate saponification, producing water-soluble carboxylate salts.

Key Reaction Conditions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H2SO4, 65–90°C | Carboxylic acid |

| Saponification | K2CO3, reflux | Carboxylate salt |

Nucleophilic Substitution at Halogenated Positions

Chloro-substituted quinoline carboxylates (e.g., ethyl 4-chloro-8-phenylquinoline-3-carboxylate) participate in nucleophilic substitution reactions. The chloro group at position 4 can be replaced by amines, alkoxides, or thiols. For example:

-

Reaction with amines yields substituted aminoquinoline derivatives, which are pharmacologically relevant.

Example Pathway:

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate+R-NH2EtOH, refluxEthyl 4-(R-amino)-8-phenylquinoline-3-carboxylate

Cyclocondensation and Heterocycle Formation

Ethyl quinoline carboxylates serve as intermediates in cyclocondensation reactions to form fused heterocycles. For instance:

-

Ethyl 1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes cyclocondensation with chloral hydrate and hydroxylamine hydrochloride to yield pyrroloquinoline derivatives .

Key Reaction:

Ethyl quinoline carboxylate+chloral hydrateH2SO4pyrrolo[3,2-f]quinoline-8-carboxylic acid[2]

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at electron-rich positions. Ethyl 8-iodoquinoline-2-carboxylate, for example, can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) via its iodo substituent .

Typical Conditions:

Metal Chelation and Biological Activity

While not a direct reaction, ethyl quinoline carboxylates exhibit biological activity via metal chelation. The 8-carboxylate group enhances binding to metal ions (e.g., Cu2+, Zn2+) , which is critical for antimicrobial and anticancer applications.

Example:

Ethyl 8-hydroxyquinoline carboxylate+Cu2+→Cu(II)-carboxylate complex[3]

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of ethyl 3,7-dichloroquinoline-8-carboxylate reveals stability up to 200°C, with decomposition occurring via loss of the ethyl ester group followed by ring fragmentation .

Critical Analysis of Limitations

The provided sources lack direct data on ethyl cinnoline-8-carboxylate , a cinnoline derivative distinct from quinolines due to its dual nitrogen atoms in the bicyclic structure. Extrapolating reactivity from quinoline analogs requires caution, as electronic and steric differences may alter reaction pathways.

Recommendations for Further Research

-

Investigate cross-coupling reactions (e.g., Heck, Sonogashira) at cinnoline positions.

-

Explore the impact of the cinnoline ring’s electronic structure on ester group reactivity.

-

Validate biological activity through chelation studies with transition metals.

Wissenschaftliche Forschungsanwendungen

Ethyl cinnoline-8-carboxylate is a heterocyclic compound featuring a cinnoline ring and an ethyl ester functional group, with the molecular formula C12H10N2O2 and a molecular weight of 202.21 g/mol. It is valued in medicinal chemistry for its biological activities and as a precursor in chemical syntheses.

Applications in Medicinal Chemistry

This compound and its derivatives are investigated as potential therapeutic agents against infections and inflammatory diseases. Research indicates significant biological activities, notably as an antimicrobial and antiviral agent.

Inhibition of Human Neutrophil Elastase

this compound has been studied for its ability to inhibit human neutrophil elastase, an enzyme associated with inflammatory diseases. By binding to the enzyme's active site, it prevents the degradation of extracellular matrix proteins, which is crucial in inflammatory responses. This inhibitory action has therapeutic potential for reducing inflammation and tissue damage in related conditions.

Drug Development

Derivatives of this compound are being explored for their roles in drug development because of their diverse biological effects.

Wirkmechanismus

The mechanism of action of ethyl cinnoline-8-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can reduce inflammation and tissue damage . Molecular docking studies have shown that the ester function at C-4 of the cinnoline ring is a critical site for binding and activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl cinnoline-8-carboxylate can be compared with other cinnoline derivatives and similar heterocyclic compounds:

Cinnoline Derivatives: Other cinnoline derivatives, such as cinnoline-4-carboxylate and cinnoline-6-carboxylate, exhibit similar biological activities but may differ in their potency and stability.

Quinoline Derivatives: Quinoline and its derivatives share structural similarities with cinnolines but have distinct chemical reactivities and applications.

Isoquinoline Derivatives: Isoquinoline compounds also resemble cinnolines but have a different arrangement of nitrogen atoms in the ring.

Eigenschaften

Molekularformel |

C11H10N2O2 |

|---|---|

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

ethyl cinnoline-8-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-7-12-13-10(8)9/h3-7H,2H2,1H3 |

InChI-Schlüssel |

ZFPQCKSWWANQGS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC2=C1N=NC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.